3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet
CAS No.: 1431699-53-4
Cat. No.: VC2878284
Molecular Formula: C22H22F3N
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431699-53-4 |
---|---|
Molecular Formula | C22H22F3N |
Molecular Weight | 357.4 g/mol |
IUPAC Name | N-(1-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine |
Standard InChI | InChI=1S/C22H22F3N/c1-16(19-13-6-10-17-8-2-4-12-20(17)19)26-15-7-11-18-9-3-5-14-21(18)22(23,24)25/h2-6,8-10,12-14,16,26H,7,11,15H2,1H3 |
Standard InChI Key | GYYWMGJOMCUDDS-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3C(F)(F)F |
Canonical SMILES | CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3C(F)(F)F |
Introduction
Chemical Identity and Properties
3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet is a derivative of cinacalcet with the trifluoromethyl group repositioned from the 3' to the 2' position on the phenyl ring. This structural modification creates a distinct chemical entity that serves specific roles in pharmaceutical development and quality control processes.
The compound is identified by several chemical designations in scientific literature, including:
-
(alphaR)-alpha-Methyl-N-[3-[2-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
-
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine
The basic chemical and physical properties of the compound are summarized in the following table:
Property | Value |
---|---|
CAS number | 1431699-53-4 |
Molecular Formula | C22H22F3N |
Molecular Weight | 357.41 |
Physical Appearance | Pale Oil |
Solubility | Dichloromethane, Ethyl Acetate, Methanol |
Boiling Point | 439.7±45.0 °C (Predicted) |
Density | 1.154±0.06 g/cm3 (Predicted) |
pKa | 9.15±0.29 (Predicted) |
Table 1: Chemical and physical properties of 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet
Relationship to Cinacalcet
To understand the significance of 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet, it is essential to examine its relationship to the parent compound, cinacalcet.
Cinacalcet is a calcimimetic agent that activates the calcium-sensing receptor (CaR) on the surface of parathyroid cells. This activation leads to decreased parathyroid hormone (PTH) secretion and is used clinically to treat hyperparathyroidism. In clinical studies, cinacalcet has demonstrated efficacy in normalizing serum calcium levels in patients with primary hyperparathyroidism (PHPT) who are unable or unwilling to undergo parathyroidectomy .
The parent compound cinacalcet functions by increasing the concentration of cytoplasmic calcium in human embryonic kidney cells expressing the human parathyroid calcium receptor. It produces a concentration-dependent decrease in PTH secretion from cultured bovine parathyroid cells, with an IC50 of 28 nM .
The structural modification in 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet—with the trifluoromethyl group at the 2' position instead of the 3' position—represents a significant change that affects its pharmacological properties and its role in pharmaceutical development.
Synthetic Relevance
3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet serves as a key intermediate in the synthesis of 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet Hydrochloride (D297820), which is a related compound to Cinacalcet Hydrochloride (C441800) .
The synthesis of cinacalcet typically involves a multi-step process. The general pathway for cinacalcet hydrochloride synthesis includes:
-
Hydrogenation of 3-(trifluoromethyl) cinnamic acid using Pd/C as catalyst
-
Reaction of the resulting 3-(trifluoromethylphenyl) propionic acid with ethyl chloroformate
-
Condensation with R-(+)-1-(1-naphthyl)ethylamine to form an amide
-
Reduction of the amide to the corresponding amine
-
Treatment with hydrochloric acid to form cinacalcet hydrochloride
Applications in Pharmaceutical Research
Supplier | Catalog Number | Package Size | Purity | Price Range (€) |
---|---|---|---|---|
Clinivex | RCLST328792 | Not specified | Not specified | Not specified |
TRC/LGC Standards | TR-D297823 | 25mg | >95% (HPLC) | 835.00 |
TRC/LGC Standards | TR-D297823 | 50mg | >95% (HPLC) | 1,569.00 |
TRC/LGC Standards | TR-D297823 | 100mg | >95% (HPLC) | 2,456.00 |
Table 2: Commercial availability of 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet
The compound is typically supplied as a pale oil with high purity (>95% as determined by HPLC), making it suitable for analytical applications in pharmaceutical research and quality control.
While 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet itself is primarily used as an intermediate and reference standard, understanding the clinical applications of the parent compound cinacalcet provides important context.
Cinacalcet is used in the treatment of:
-
Primary hyperparathyroidism (PHPT) in patients who are unable or unwilling to undergo parathyroidectomy
-
Secondary hyperparathyroidism in patients with chronic kidney disease on dialysis
In clinical trials, cinacalcet has demonstrated the ability to normalize serum calcium in patients with primary hyperparathyroidism. In one double-blind, multi-center, randomized, placebo-controlled study involving 67 subjects with moderate PHPT, serum calcium normalized (≤10.3 mg/dl) in 75.8% of cinacalcet-treated subjects compared to 0% in the placebo group. The study also showed that corrected serum calcium decreased by ≥1.0 mg/dl from baseline in 84.8% of cinacalcet-treated subjects versus 5.9% of placebo-treated subjects .
The observed clinical efficacy of cinacalcet underscores the importance of structure-activity relationships and the potential significance of structural variants like 3'-Destrifluoromethyl 2'-Trifluoromethyl Cinacalcet in pharmaceutical research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume